Tris (2,2'-bipyrazine) ruthenium dichloride

Description

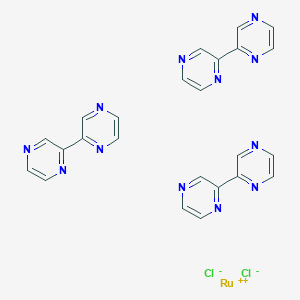

Tris(2,2'-bipyrazine)ruthenium dichloride ([Ru(bpz)₃]Cl₂, CAS 80925-50-4) is a homoleptic Ru(II) complex featuring three 2,2'-bipyrazine (bpz) ligands. Its synthesis involves refluxing RuCl₃·nH₂O with bpz ligands in ethylene glycol, followed by precipitation as a chloride salt . The compound is commercially available (98% purity) and finds applications in photochemistry, catalysis, and materials science due to its redox-active and luminescent properties .

The bpz ligand, with two pyrazine rings, is more electron-deficient than 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen), significantly altering the electronic structure of the Ru center. This electron-withdrawing character enhances the complex’s oxidizing power and modulates its excited-state behavior .

Properties

IUPAC Name |

2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLUKLOHQAJCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N12Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

-

2-Iodopyrazine (40856-15-3): Serves as the starting material.

-

Palladium(II) acetate (3375-31-3): Catalyzes the coupling reaction.

-

Potassium carbonate (584-08-7): Acts as a base.

-

Ammonium chloride (12125-02-9): Facilitates precipitation.

The reaction proceeds in ethylene glycol at 125°C under vacuum (2.9 mmHg), with TLC monitoring (50% ethyl acetate-hexane, Rf = 0.27 for bpz). Distillation removes excess ethylene glycol, yielding white crystalline bpz after vacuum filtration.

Yield and Characterization

-

Characterization : NMR confirms the absence of 2-iodopyrazine (δ 8.3–8.5 ppm for bpz aromatic protons).

Preparation of Tris(2,2'-bipyrazine)ruthenium Dichloride

Two primary methods dominate the synthesis of [Ru(bpz)₃]Cl₂: aqueous reduction and organic solvent reflux .

Aqueous Reduction Method

This approach adapts protocols for analogous ruthenium polypyridine complexes.

Procedure

Purification

Yield and Challenges

Organic Solvent Reflux Method

This method, adapted from Sullivan et al., uses high-boiling solvents to enhance reaction efficiency.

Reagents and Conditions

Procedure

Yield and Characterization

-

Yield : 39–48%, higher than aqueous methods due to reduced hydrolysis.

-

Purity : Confirmed by UV-Vis spectroscopy (λmax = 452 nm, ε = 14,600 M⁻¹cm⁻¹).

Comparative Analysis of Preparation Methods

| Parameter | Aqueous Reduction | Organic Solvent Reflux |

|---|---|---|

| Yield | 35–45% | 39–48% |

| Reaction Time | 12–24 hours | 8–12 hours |

| Key Advantage | Simplicity | Higher yield |

| Key Limitation | Competing hydrolysis | Solvent removal complexity |

| Purity (UV-Vis) | Broadened absorbance bands | Sharp MLCT band at 452 nm |

Critical Factors in Synthesis Optimization

Ligand-to-Metal Ratio

A 3.2:1 bpz:Ru ratio minimizes uncomplexed Ru²⁺, as excess ligand compensates for sublimation losses.

Reductant Selection

Hypophosphorous acid provides efficient reduction but requires careful pH control to avoid Ru colloid formation. Ethylene glycol eliminates separate reductant use but demands precise distillation.

Temperature Control

Temperatures >90°C in aqueous systems accelerate ligand degradation, while <120°C in organic solvents prolong reaction times.

Characterization and Quality Control

Spectroscopic Methods

Electrochemical Analysis

Cyclic voltammetry in acetonitrile reveals Ru²⁺/Ru³⁺ redox couples at +1.26 V vs. SCE, confirming electronic structure.

Challenges and Troubleshooting

Incomplete Reduction

Chemical Reactions Analysis

Types of Reactions

Tris (2,2’-bipyrazine) ruthenium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.

Reduction: It can be reduced back to ruthenium (II) from higher oxidation states.

Substitution: Ligand substitution reactions can occur, where the bipyrazine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hypophosphorous acid are used.

Substitution: Ligand exchange reactions often involve the use of other polypyridine ligands under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium (III) complexes, while reduction typically yields ruthenium (II) complexes with different ligands.

Scientific Research Applications

Photocatalysis

Tris(2,2'-bipyrazine) ruthenium dichloride serves as an effective photocatalyst in various light-driven reactions. Its ability to absorb visible light allows it to facilitate chemical transformations under mild conditions.

Case Study: Arene Functionalization

A study demonstrated the use of this ruthenium complex in arene functionalization reactions under visible light irradiation. The complex showed high efficiency in promoting cycloaddition reactions, leading to the formation of complex organic molecules with high yields .

Electrochemistry and Sensor Applications

The compound is utilized in electrochemical sensors due to its electroactive nature. It can be incorporated into hybrid catalysts for biosensors that detect biological analytes.

Case Study: Biosensors for Oxygen Assessment

Research has shown that tris(2,2'-bipyrazine) ruthenium dichloride can be used in biosensors for real-time monitoring of oxygen levels in living cells. The compound’s luminescent properties allow for sensitive detection methods that are crucial in biological studies .

Biomedical Applications

The luminescent properties of this compound make it suitable for applications in bioimaging and diagnostics. Its ability to emit light upon excitation is exploited in various imaging techniques.

Case Study: Multimodal Bioimaging

Recent advancements have incorporated tris(2,2'-bipyrazine) ruthenium dichloride into multimodal bioimaging systems, allowing simultaneous imaging and therapeutic functions. This application enhances the capabilities of traditional imaging techniques by providing additional information about cellular processes .

Hybrid Catalysts

The compound is also used in the synthesis of hybrid catalysts that combine its properties with other materials to enhance catalytic activity.

Case Study: Hybrid Catalysts for Oxidase-Based Biosensors

In a study focused on developing oxidase-based biosensors, tris(2,2'-bipyrazine) ruthenium dichloride was integrated into a hybrid catalyst system. This system demonstrated improved sensitivity and selectivity for detecting glucose levels in biological samples .

Materials Science

In materials science, the compound is explored for applications in thin film deposition and the development of novel materials with specific electronic properties.

Case Study: Thin Film Deposition

Research indicates that tris(2,2'-bipyrazine) ruthenium dichloride can be utilized in the deposition of thin films for electronic devices. Its unique chemical properties allow for the creation of films with tailored electrical characteristics necessary for advanced electronic applications .

Summary Table of Applications

Mechanism of Action

The mechanism by which Tris (2,2’-bipyrazine) ruthenium dichloride exerts its effects involves its ability to undergo photoinduced electron transfer reactions. Upon excitation by visible light, the compound can transfer electrons to various substrates, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions . The molecular targets and pathways involved include DNA in biological systems and various organic molecules in chemical reactions .

Comparison with Similar Compounds

Redox Properties

Key differences emerge in redox potentials among Ru(II) tris-chelates with bpz, bpy, and bipyrimidine (bpm) ligands:

| Complex | E°(Ru³⁺/Ru²⁺) (V vs NHE) | E°(Ru²⁺/Ru⁺) (V vs NHE) | Reference |

|---|---|---|---|

| [Ru(bpz)₃]²⁺ | +1.34 | -0.76 | |

| [Ru(bpy)₃]²⁺ | +1.26 | -1.33 | |

| [Ru(bpm)₃]²⁺ | +1.51 | -0.15 |

- This is attributed to the electron-deficient bpz ligands stabilizing the higher oxidation state .

- Reduction Potential: The bpz ligand’s electron-withdrawing nature lowers the LUMO energy, facilitating reduction at less negative potentials compared to bpy .

Photophysical Properties

Comparative excited-state

| Complex | Emission λₑₘ (nm) | Excited-State Lifetime (τ, ns) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| [Ru(bpz)₃]²⁺ | 610 | 110 (aqueous) | 0.002 | |

| [Ru(bpy)₃]²⁺ | 620 | 600 (aqueous) | 0.042 | |

| [Ru(phen)₃]²⁺ | 595 | 800 (aqueous) | 0.045 |

- Luminescence: The bpz complex shows weaker emission (Φ = 0.002) compared to bpy (Φ = 0.042) due to non-radiative decay pathways and ligand-centered charge-transfer transitions .

- Excited-State Reactivity : Despite lower quantum yields, [Ru(bpz)₃]²⁺ exhibits rapid reductive quenching (rate constants >10¹⁰ M⁻¹s⁻¹) with chloride ions, making it effective in photocatalyzed oxidation reactions .

Stability and Ligand Substitution

- Thermal Stability : [Ru(bpz)₃]²⁺ decomposes at lower temperatures compared to phenanthroline-based complexes due to weaker Ru-N bonds in the electron-deficient ligand .

- Photosubstitution : The bpz ligand is more susceptible to photosubstitution than bpy, limiting its use in long-term photocatalytic cycles .

Biological Activity

Tris(2,2'-bipyrazine) ruthenium dichloride, often represented as [Ru(bpz)₃]Cl₂, is a coordination complex that has garnered significant interest in the field of bioinorganic chemistry due to its unique biological activities. This article explores its synthesis, structural characteristics, and biological applications, particularly in cancer therapy and photodynamic therapy (PDT).

Synthesis and Structural Characteristics

Tris(2,2'-bipyrazine) ruthenium dichloride is synthesized by reacting ruthenium trichloride with 2,2'-bipyrazine in an aqueous solution. The resulting complex is characterized by an octahedral geometry where the central Ru(II) ion is coordinated by three bipyrazine ligands. The bond lengths between Ru and nitrogen atoms typically range around 2.05 Å, which contributes to the stability and reactivity of the complex.

Anticancer Properties

Recent studies have highlighted the potential of [Ru(bpz)₃]Cl₂ as an anticancer agent. The compound exhibits selective cytotoxicity towards various cancer cell lines while showing significantly lower toxicity towards normal cells.

- Mechanism of Action : The biological activity of [Ru(bpz)₃]Cl₂ is primarily attributed to its ability to induce apoptosis in cancer cells through mechanisms such as:

- Mitochondrial Targeting : Accumulation of the complex in mitochondria leads to disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .

- DNA Intercalation : The rigid structure of the bipyrazine ligands allows for intercalation into DNA, leading to inhibition of replication and transcription processes .

Table 1 summarizes the antiproliferative activity of [Ru(bpz)₃]Cl₂ compared to traditional chemotherapeutics like cisplatin.

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| [Ru(bpz)₃]Cl₂ | MCF-7 (breast) | 10 | 5 |

| HeLa (cervical) | 8 | 6 | |

| HCT116 (colon) | 12 | 4 | |

| Cisplatin | MCF-7 | 5 | 1 |

Photodynamic Therapy (PDT)

[Ru(bpz)₃]Cl₂ has also been explored for its application in photodynamic therapy. Upon irradiation with light, the complex generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.

- Mechanism : The excited state of [Ru(bpz)₃]²⁺ can transfer energy to molecular oxygen, producing singlet oxygen (), a potent cytotoxic agent that damages cellular components including lipids, proteins, and nucleic acids .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that [Ru(bpz)₃]Cl₂ exhibits IC₅₀ values comparable to or lower than those of established chemotherapeutics, indicating its potential as a viable alternative or adjunct in cancer treatment .

- Combination Therapies : Combining [Ru(bpz)₃]Cl₂ with other therapeutic agents has shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This approach may improve treatment outcomes in patients with advanced cancers .

Q & A

Q. What are the established synthetic routes for Tris(2,2'-bipyrazine)ruthenium dichloride, and how is its structural integrity validated?

The synthesis typically involves refluxing RuCl₃ with 2,2'-bipyrazine in a reducing environment (e.g., ethylene glycol or aqueous HCl) to form the tris-chelate complex . Structural validation employs ¹H/¹³C NMR, high-resolution mass spectrometry (HR-MS), and elemental analysis to confirm ligand coordination and purity . For example, HR-MS can distinguish isotopic patterns of Ru, while NMR resolves ligand proton environments .

Q. How do researchers characterize the photophysical properties of this complex?

UV-Vis absorption spectroscopy identifies metal-to-ligand charge transfer (MLCT) transitions, typically observed at ~450–500 nm . Emission spectroscopy and time-resolved fluorescence quantify excited-state lifetimes, which are sensitive to solvent polarity and ligand π-accepting ability . Electrochemical methods (cyclic voltammetry) determine redox potentials, with Ru²⁺/³⁺ couples near +1.2 V vs. SCE .

Q. What role does Tris(2,2'-bipyrazine)ruthenium dichloride play in photocatalytic CO₂ reduction?

The complex acts as a photosensitizer, transferring electrons to CO₂ via its long-lived MLCT state. In aqueous systems with triethanolamine (TEOA) as a sacrificial donor, it facilitates methane and ethylene production without competing H₂ evolution . The bipyrazine ligands enhance CO₂ activation by stabilizing intermediate radicals .

Q. How does solvent choice impact its reactivity in electron-transfer reactions?

Aqueous solutions promote proton-coupled electron transfer (PCET), altering redox potentials and MLCT energetics. Acetonitrile or DMF minimizes proton interference, enabling clearer observation of ligand-centered redox events . Solvent dielectric constant also affects excited-state lifetimes, with polar solvents accelerating non-radiative decay .

Q. What spectroscopic techniques resolve ambiguities in ligand coordination geometry?

X-ray crystallography provides definitive structural data but requires high-quality crystals. Alternative methods include resonance Raman spectroscopy, which identifies ligand vibrational modes sensitive to Ru-N bond lengths, and EXAFS for local coordination environment analysis .

Advanced Research Questions

Q. How do protonation events in aqueous media modulate the complex’s photochemical behavior?

Protonation of the bipyrazine ligands in acidic conditions stabilizes the MLCT state, red-shifting absorption maxima and extending excited-state lifetimes . Transient absorption spectroscopy reveals protonation-induced changes in electron-transfer kinetics, critical for designing pH-sensitive photocatalytic systems .

Q. What strategies address contradictions in reported redox potentials across studies?

Discrepancies often arise from solvent effects, reference electrode calibration, or ligand impurities. Standardization using ferrocene/ferrocenium as an internal reference and rigorous ligand purification (e.g., recrystallization or column chromatography) improve reproducibility . Comparative studies with structurally analogous complexes (e.g., Ru(bpy)₃²⁺) can isolate ligand-specific contributions .

Q. How can researchers engineer the complex’s excited state to favor specific reaction pathways?

Substituting electron-withdrawing groups on bipyrazine lowers the MLCT energy, favoring CO₂ reduction over H₂ evolution . Tuning ligand π-conjugation (e.g., via heteroatom substitution) alters electron density at the Ru center, as shown in DFT studies . Time-resolved infrared spectroscopy (TRIR) tracks transient species to optimize catalytic cycles .

Q. What mechanistic insights explain the inhibition of H₂ evolution in CO₂ reduction systems?

Bipyrazine ligands competitively bind protons, diverting them from H₂ formation pathways. Kinetic isotope effect (KIE) studies and in situ Raman spectroscopy confirm that ligand protonation precedes electron transfer to CO₂, suppressing H₂ generation .

Q. How do intermolecular interactions in multinuclear derivatives affect electron-transfer dynamics?

In polynuclear complexes (e.g., [{Ru(NH₃)₅}₂(bpz)]⁴⁺), electrochemical and spectroelectrochemical data reveal weak electronic coupling between Ru centers, enabling stepwise redox processes . Femtosecond transient absorption spectroscopy quantifies intermetal charge-transfer rates, critical for designing molecular wires or sensors .

Methodological Considerations

-

Contradiction Analysis : Conflicting spectral data may arise from solvent polarity, counterion effects, or excitation wavelength. Control experiments with deuterated solvents or inert atmospheres isolate environmental impacts .

-

Table: Key Photophysical Parameters

Property Value/Range Method Reference MLCT λmax 450–500 nm UV-Vis Emission Lifetime (τ) 100–500 ns Time-resolved fluorescence Ru²⁺/³⁺ Redox Potential +1.1 to +1.3 V vs. SCE Cyclic Voltammetry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.